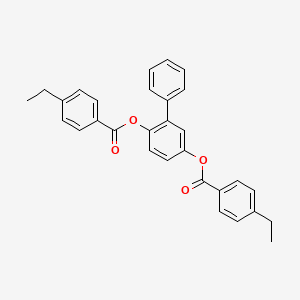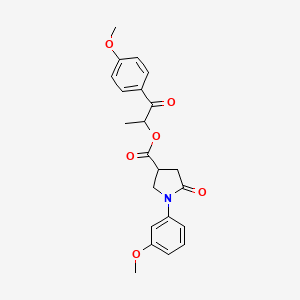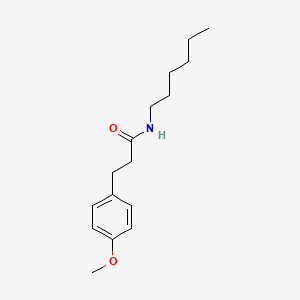
Biphenyl-2,5-diyl bis(4-ethylbenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-2,5-diyl bis(4-ethylbenzoate) is an organic compound that belongs to the biphenyl derivatives family. This compound consists of two benzene rings connected by a single bond, with each benzene ring further substituted by an ethylbenzoate group at the 2 and 5 positions. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl derivatives typically involves the formation of a carbon-carbon bond between two aromatic rings. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For biphenyl-2,5-diyl bis(4-ethylbenzoate), the specific synthetic route would involve the coupling of 2,5-dibromobiphenyl with 4-ethylbenzoic acid under similar conditions.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable and efficient methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper. This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Biphenyl-2,5-diyl bis(4-ethylbenzoate) can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form biphenyl diols.
Substitution Reactions: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nitration: Formation of nitrobiphenyl derivatives.
Sulfonation: Formation of sulfonated biphenyl derivatives.
Halogenation: Formation of halogenated biphenyl derivatives.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl diols.
Hydrolysis: Formation of biphenyl-2,5-diyl bis(4-carboxylic acid).
科学的研究の応用
Biphenyl-2,5-diyl bis(4-ethylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of biphenyl-2,5-diyl bis(4-ethylbenzoate) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s biphenyl core allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-diyl bis(4-ethylbenzoate): Similar structure but with different substitution pattern.
Biphenyl-2,2’-diyl bis(4-ethylbenzoate): Similar structure but with different substitution pattern.
Biphenyl-3,3’-diyl bis(4-ethylbenzoate): Similar structure but with different substitution pattern.
Uniqueness
Biphenyl-2,5-diyl bis(4-ethylbenzoate) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other biphenyl derivatives.
特性
分子式 |
C30H26O4 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
[4-(4-ethylbenzoyl)oxy-3-phenylphenyl] 4-ethylbenzoate |
InChI |
InChI=1S/C30H26O4/c1-3-21-10-14-24(15-11-21)29(31)33-26-18-19-28(27(20-26)23-8-6-5-7-9-23)34-30(32)25-16-12-22(4-2)13-17-25/h5-20H,3-4H2,1-2H3 |
InChIキー |
GKHIVMHBSTWNDS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12472922.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12472925.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12472930.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclopentylpropanamide](/img/structure/B12472932.png)
![5-bromo-N-[3-(propan-2-yloxy)phenyl]thiophene-2-sulfonamide](/img/structure/B12472938.png)

![2-{3-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12472954.png)
![Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate](/img/structure/B12472957.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12472960.png)
![2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B12472970.png)

